molecular formula C10H7BrN2O2 B13346835 2-(4-Bromo-phenyl)-1H-imidazole-4-carboxylicacid

2-(4-Bromo-phenyl)-1H-imidazole-4-carboxylicacid

Cat. No.: B13346835
M. Wt: 267.08 g/mol
InChI Key: DLKQRIXYAJLMPM-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved by treating the intermediate compound with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, biaryl compounds, and oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Similar in structure but lacks the imidazole ring.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an imidazole ring.

    [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid: Contains both imidazole and thiazole rings.

Uniqueness

2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both a bromophenyl group and an imidazole ring, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

DLKQRIXYAJLMPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Br

Origin of Product

United States

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